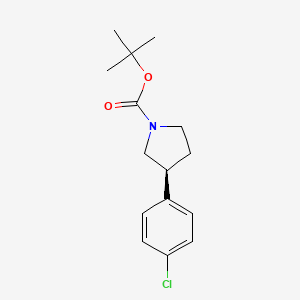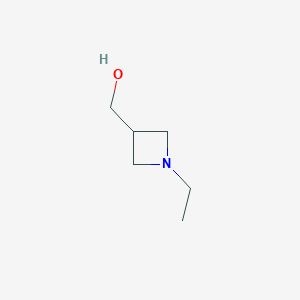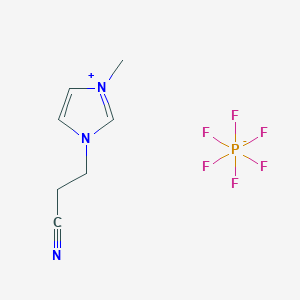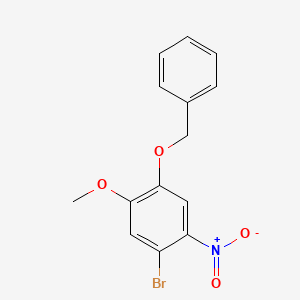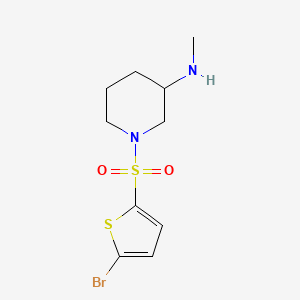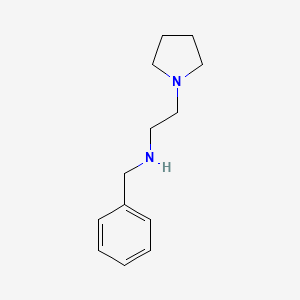
N-benzyl-2-(1-pyrrolidinyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(1-pyrrolidinyl)ethanamine is a chemical compound with the molecular formula C13H20N2. It consists of a benzyl group attached to an ethanamine chain that is further linked to a pyrrolidinyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Reduction of 1-Benzyl-2-pyrrolidinone: This method involves the reduction of 1-benzyl-2-pyrrolidinone using lithium N,N-dialkylaminoborohydrides in tetrahydrofuran (THF).
Benzylamine Derivatization: Another approach is the derivatization of benzylamine with appropriate reagents to introduce the pyrrolidinyl group.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, aldehydes, and carboxylic acids.
Reduction Products: Amines and amides.
Substitution Products: Alkylated and acylated derivatives.
科学研究应用
N-benzyl-2-(1-pyrrolidinyl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and as a potential ligand for receptors.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism by which N-benzyl-2-(1-pyrrolidinyl)ethanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate specific enzymes involved in metabolic processes.
Receptors: It can bind to receptors, modulating their activity and affecting signaling pathways.
相似化合物的比较
N-benzylpyrrolidine: A compound with a similar benzyl group but lacking the ethanamine chain.
1-benzyl-2-pyrrolidinone: A related compound that can be reduced to form N-benzyl-2-(1-pyrrolidinyl)ethanamine.
属性
CAS 编号 |
65875-38-9 |
|---|---|
分子式 |
C13H20N2 |
分子量 |
204.31 g/mol |
IUPAC 名称 |
N-benzyl-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15/h1-3,6-7,14H,4-5,8-12H2 |
InChI 键 |
OTNSRGGZKMDZHU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCNCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


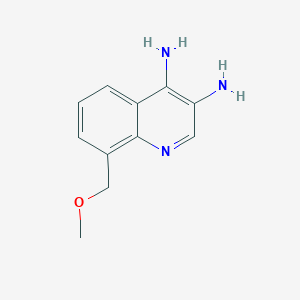
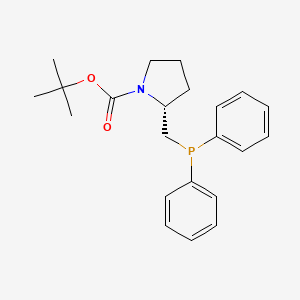

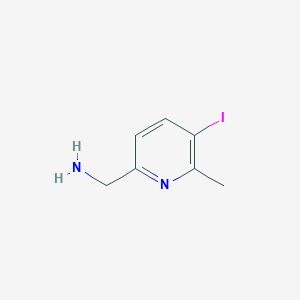
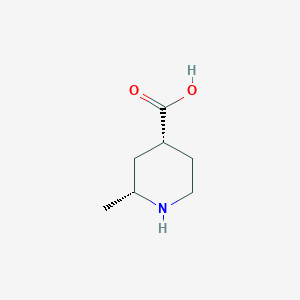
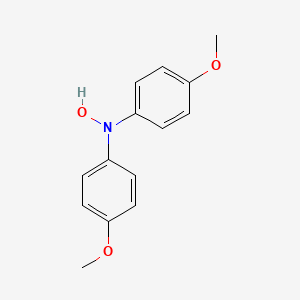
![2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15199895.png)
